2-Amino-3,4-dimethylpyridine
Overview
Description
2-Amino-3,4-dimethylpyridine is a chemical compound of significant interest in various fields of chemistry, including organic synthesis, pharmaceutical research, and material science. Its structural uniqueness lies in the presence of amino and methyl groups attached to a pyridine ring, which influences its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of 2-amino-4,6-dimethylpyridinium derivatives involves a strategic combination of raw materials such as guanidine nitrate, acetylacetone, and sodium carbonate in water as the reaction medium. This process is optimized by controlling the molar ratios of reactants, reaction time, and temperature to achieve high yields of the target compound, with a notable yield of 88.64% under optimal conditions (Qi Yon, 2013).
Scientific Research Applications
1. Flow Synthesis of 2-Methylpyridines
- Summary of Application: This research involved the synthesis of simple 2-methylpyridines using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application: The reactions were carried out by progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were obtained in very good yields that were suitable for further use without additional work-up or purification .
- Results or Outcomes: This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
2. Electronic, Nano-Dielectric, Mass and Fluorescence Spectral Characterizations
- Summary of Application: The 2-amino 4-methyl pyridinium fumarate—AMPF crystals were grown for use in opto-electronics and electronic displays .
- Methods of Application: The AMPF crystals were grown by the traditional slow evaporation solution growth method . Single XRD data reveal that the AMPF crystalline specimen is monoclinic in nature .
- Results or Outcomes: The optical study represents the UV cut-off wavelength as 255 nm; after 320 nm, the absorbance value is nearly nullified and is the expected property for good non-linear optical (NLO) specimen . The fluorescence emission wavelength is 396 nm with a band gap of 3.1313 eV for violet emission and for value of excitation at 294 nm .
3. Drug Discovery
- Summary of Application: 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
- Methods of Application: 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
- Results or Outcomes: The exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
4. Synthesis of (2-pyridyl)-trimethylammonium trifluoromethanesulfonate
- Summary of Application: 2-(Dimethylamino)pyridine in toluene at room temperature in the presence of 1.1 equivalent of methyl trifluoromethanesulfonate forms (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt .
- Methods of Application: The reaction is carried out at room temperature .
- Results or Outcomes: The product is a salt that can be used in further chemical reactions .
5. Synthesis of Biological Molecules
- Summary of Application: 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is used by many pharmaceutical companies across the globe to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
- Methods of Application: 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
- Results or Outcomes: The exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
6. Reaction Mechanism of 2-Amino-4,6-Dimethylpyrimidine
- Summary of Application: 2-Amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon .
- Methods of Application: The reaction mechanism involves the deprotonation of 2-amino-4,6-dimethylpyrimidine, which then acts as a nucleophile .
- Results or Outcomes: The reaction mechanism is still under study and there is no resource in literature about this reaction .
Safety And Hazards
“2-Amino-3,4-dimethylpyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Aminopyridines have been extensively studied in the last few decades due to their interesting biological activities . The diversity in their pharmacological activities has attracted the attention of many researchers to explore the reasons for their wide potential . The significance of this study is on the various synthetic methods revealed, which may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .
properties
IUPAC Name |
3,4-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHFAHVMZHRUFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451562 | |
Record name | 2-Amino-3,4-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,4-dimethylpyridine | |
CAS RN |
823-39-2 | |
Record name | 2-Amino-3,4-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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